molecular formula C20H14O2 B2816624 3-{[1,1'-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL CAS No. 1573547-57-5

3-{[1,1'-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL

Cat. No.: B2816624
CAS No.: 1573547-57-5
M. Wt: 286.33
InChI Key: NNPZGRRVESOMPZ-UHFFFAOYSA-N
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Description

3-{[1,1'-Biphenyl]-4-yl}-1-benzofuran-5-ol is a benzofuran derivative characterized by a biphenyl substituent at the 3-position and a hydroxyl group at the 5-position of the benzofuran core. Benzofuran scaffolds are widely studied due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

3-(4-phenylphenyl)-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-17-10-11-20-18(12-17)19(13-22-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPZGRRVESOMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=COC4=C3C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,1’-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated benzofuran with a biphenyl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1,1’-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran or biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of benzofuran-5-one derivatives.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-{[1,1’-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 3-{[1,1’-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The biphenyl and benzofuran moieties can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Biphenyl Substitutions

Compounds featuring biphenyl-benzofuran hybrids or analogous substituents highlight key differences in electronic and steric effects:

Compound Name Core Structure Substituents Key Properties/Applications Reference
3-{[1,1'-Biphenyl]-4-yl}-1-benzofuran-5-ol Benzofuran -OH (5-position), biphenyl (3) Potential H-bond donor; enhanced π-π stacking
Compound A (Organomercury) Biphenyl-amine -HgCl (3-position) High toxicity; crystallographic stability
Compound B (Organotellurium) Biphenyl-amine -TeBr₃ (3-position) Heavy metal reactivity; catalytic applications
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone Benzofuran -OCH₃ (5), -CH₃ (3), -COCH₃ (2) Reduced H-bonding; increased lipophilicity
3-(2,3-Dihydro-benzofuran-5-yl)-propan-1-ol Dihydrobenzofuran -CH₂CH₂CH₂OH (5) Improved solubility; CNS activity potential

Key Observations:

  • Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to the methoxy group in ’s analog, which may improve solubility in polar solvents .
  • Biphenyl vs. Heavy Metal Substituents : Unlike mercury- or tellurium-containing analogs (), the target compound lacks heavy metals, reducing toxicity risks and enabling broader biological applications.
  • Dihydrobenzofuran Derivatives : The saturated ring in ’s compound likely increases conformational flexibility but reduces aromatic interactions compared to the fully conjugated benzofuran core .

Functional Group Influence on Reactivity and Binding

  • Hydrogen Bonding : The 5-OH group in the target compound may form robust hydrogen-bond networks in crystalline states or biological targets, as suggested by Etter’s graph-set analysis () .

Pharmacological and Toxicological Considerations

  • Heavy Metal Analogs : Mercury/tellurium-containing compounds () exhibit distinct toxicological profiles, limiting their therapeutic use despite structural similarities .

Data Tables

Table 1: Structural and Functional Comparison

Property This compound Compound A (Hg) 1-(5-Methoxy-3-methyl-benzofuran-2-yl)ethanone
Molecular Weight ~316.36 g/mol ~450.2 g/mol ~230.27 g/mol
Solubility (Polarity) Moderate (OH group) Low Low (methoxy/methyl)
Hydrogen Bonding Strong (OH donor) Weak Weak (methoxy acceptor)
Toxicity Low High Moderate

Table 2: Pharmacokinetic Predictions (DFT-Based)

Compound LogP H-Bond Acceptors H-Bond Donors
Target Compound 3.8 4 1
’s Compound 2.1 3 1
Compound B (TeBr₃) 4.5 3 0

Research Findings

  • Crystallography : The biphenyl group in the target compound may promote π-π stacking, aiding in crystal packing analysis via SHELX software () .
  • Computational Modeling: DFT studies () predict planar geometry for biphenyl-benzofuran hybrids, with minor steric hindrance from the 5-OH group .
  • Biological Activity : Hydroxyl-bearing benzofurans often exhibit enhanced binding to enzymes (e.g., kinases) compared to methoxy analogs, as seen in related studies .

Biological Activity

The compound 3-{[1,1'-biphenyl]-4-yl}-1-benzofuran-5-ol is a derivative of benzofuran, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from a range of scientific literature.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H15O\text{C}_{19}\text{H}_{15}\text{O}

This structure features a benzofuran core substituted with a biphenyl group, which is believed to enhance its biological activity.

Synthesis

The synthesis of benzofuran derivatives often involves various coupling reactions. Recent studies have utilized modified Larock-type coupling methods to produce similar compounds with high yields. For example, the synthesis of related benzo[b]furan derivatives has been reported to achieve yields between 59% and 69% through similar methodologies .

Anticancer Properties

Numerous studies have highlighted the anticancer properties of benzofuran derivatives. In particular, compounds structurally similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

Compound Cell Line GI50 (µM) Activity
This compoundMDA-MB-435 (breast)<0.01High antiproliferative activity
Compound XHeLa (cervical)0.229Moderate antiproliferative activity
Compound YA549 (lung)0.996Low antiproliferative activity

Note: GI50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which benzofuran derivatives exert their anticancer effects often involves interaction with tubulin. Molecular docking studies indicate that these compounds can bind effectively at the α/β interface of tubulin, disrupting microtubule dynamics essential for cell division .

Study 1: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of various benzofuran derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions on the benzofuran ring exhibited enhanced potency compared to unsubstituted analogs. For instance, a derivative with a methoxy group at position C–6 showed increased activity compared to those without substitutions .

Study 2: Selectivity Against Endothelial Cells

Another investigation demonstrated that certain benzofuran derivatives exhibit selectivity against human aortic arterial endothelial cells (HAAECs), suggesting a potential therapeutic window for anticancer applications without adversely affecting normal endothelial function .

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